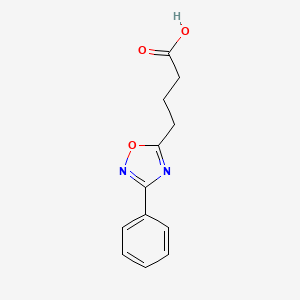

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenyloxadiazoles . These are polycyclic aromatic compounds containing a benzene ring linked to a 1,2,4-oxadiazole ring through a CC or CN bond .

Synthesis Analysis

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents . The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .Molecular Structure Analysis

The IUPAC name of this compound is 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanoic acid . The InChI code is 1S/C13H14N2O4/c1-18-10-5-2-4-9 (8-10)13-14-11 (19-15-13)6-3-7-12 (16)17/h2,4-5,8H,3,6-7H2,1H3, (H,16,17) .Chemical Reactions Analysis

The synthesis of 1,2,4-oxadiazoles often involves an annulation reaction, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

The molecular weight of this compound is 232.24 . It has a melting point of 102-104 degrees Celsius . It is a powder in its physical form .Applications De Recherche Scientifique

Enzyme Inhibition and Binding Analysis

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoic acid derivatives have been studied for their potential as enzyme inhibitors. One study demonstrated the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which showed potent inhibitory activity against the urease enzyme. The study also conducted a Lineweaver–Burk plot evaluation and binding analysis, confirming the compounds' potential as valuable therapeutic agents in drug design programs due to their mild cytotoxicity towards cell membranes (Nazir et al., 2018).

Antitumor Activity

Compounds containing the 1,2,4-oxadiazole ring have been investigated for their antitumor properties. For instance, natural product analogs were synthesized and tested for antitumor activity against a panel of cell lines, with some compounds exhibiting potent antitumor activity. This indicates the potential application of this compound derivatives in cancer treatment (Maftei et al., 2013).

Antidiabetic Potential

In the context of diabetes treatment, indole-based hybrid oxadiazole scaffolds with N-substituted acetamides derived from this compound have shown promising antidiabetic potential. These compounds exhibited significant inhibition of the α-glucosidase enzyme, indicating their potential as lead molecules for further research in developing more effective antidiabetic agents (Nazir et al., 2018).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c15-11(16)8-4-7-10-13-12(14-17-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTVBDKRHBBHNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2883261.png)

![N-phenyl-2-{[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2883265.png)

![2-(3-chlorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2883266.png)

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2883267.png)

![4-[(Piperidin-2-yl)methyl]benzonitrile](/img/structure/B2883268.png)

![methyl 4-methoxy-3-(N-(pyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2883269.png)

![1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine](/img/structure/B2883276.png)

![3-(2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-7-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2883279.png)

![(Z)-2-cyano-N-cyclohexyl-3-imidazo[1,2-a]pyridin-3-ylprop-2-enamide](/img/structure/B2883281.png)